![molecular formula C24H24N4O2S B2845189 N-cyclohexyl-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide CAS No. 536703-68-1](/img/structure/B2845189.png)
N-cyclohexyl-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide
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Overview
Description
N-cyclohexyl-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its mechanism of action and biochemical and physiological effects have been investigated extensively.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes involved in cancer cell growth and proliferation. It may also interfere with bacterial cell wall synthesis, leading to bacterial death. Additionally, it may reduce inflammation by inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects:
N-cyclohexyl-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit bacterial growth by disrupting bacterial cell wall synthesis. Furthermore, it has been found to reduce inflammation by inhibiting the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
The advantages of using N-cyclohexyl-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide in lab experiments include its potent anticancer and antimicrobial activity, as well as its potential as an anti-inflammatory agent. However, the limitations of using this compound include its relatively complex synthesis method and the need for further investigation into its mechanism of action.
Future Directions
There are several future directions for the study of N-cyclohexyl-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide. These include further investigation into its mechanism of action, as well as its potential as a therapeutic agent for cancer, bacterial infections, and inflammatory disorders. Additionally, the compound could be modified to improve its potency and selectivity for specific targets. Finally, the compound could be tested in animal models to evaluate its efficacy and safety in vivo.
Conclusion:
N-cyclohexyl-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide is a novel compound that has shown promising results in various scientific research applications. Its mechanism of action and biochemical and physiological effects have been investigated extensively, and it has been found to exhibit potent anticancer and antimicrobial activity, as well as potential as an anti-inflammatory agent. Further investigation into this compound could lead to the development of new therapies for cancer, bacterial infections, and inflammatory disorders.
Synthesis Methods
The synthesis of N-cyclohexyl-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide involves the reaction between 2-mercaptobenzimidazole and 4-oxo-3-phenyl-5H-pyrimido[5,4-b]indole in the presence of cyclohexylamine and acetic acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by column chromatography. The final product is a white solid with a melting point of 202-204°C.
Scientific Research Applications
N-cyclohexyl-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide has been studied for its potential applications in scientific research. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been shown to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Furthermore, it has been investigated for its potential as an anti-inflammatory agent and has shown promising results in reducing inflammation in animal models.
properties
IUPAC Name |
N-cyclohexyl-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2S/c29-20(25-16-9-3-1-4-10-16)15-31-24-27-21-18-13-7-8-14-19(18)26-22(21)23(30)28(24)17-11-5-2-6-12-17/h2,5-8,11-14,16,26H,1,3-4,9-10,15H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVOJMMGVBQRBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)NC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide |
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